REACTION_CXSMILES
|
I[CH3:2].[OH-].[Na+].[C:5]([O:9][C:10]([N:12]1[CH2:23][CH2:22][C:15]2([NH:19][C:18](=[S:20])[NH:17][C:16]2=[O:21])[CH2:14][CH2:13]1)=[O:11])([CH3:8])([CH3:7])[CH3:6].O>CO>[C:5]([O:9][C:10]([N:12]1[CH2:13][CH2:14][C:15]2([N:19]=[C:18]([S:20][CH3:2])[NH:17][C:16]2=[O:21])[CH2:22][CH2:23]1)=[O:11])([CH3:8])([CH3:6])[CH3:7] |f:1.2|
|
Name
|
|
Quantity
|
0.329 mL
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
3.3 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
4-oxo-2-thioxo-1,3,8-triaza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester
|
Quantity
|
944 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC2(C(NC(N2)=S)=O)CC1
|
Name
|
|
Quantity
|
33 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at the same temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was then distilled off
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC2(C(NC(=N2)SC)=O)CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 762 mg | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 77.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |